1-Isobutylpyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC20329332
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 1-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H17NO2/c1-7(2)5-10-4-3-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
| Standard InChI Key | INLWBMVZZJYZIK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1CCC(C1)C(=O)O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.24 g/mol |
| Predicted LogP | 1.2 (estimated) |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis for 1-isobutylpyrrolidine-3-carboxylic acid is documented, analogous compounds are typically synthesized via:
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Ring-Closing Strategies: Cyclization of γ-amino acids or alkylation of pyrrolidine precursors.
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Enantioselective Methods: Asymmetric hydrogenation or enzymatic resolution to achieve chiral purity.
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Post-Functionalization: Introducing the isobutyl group via alkylation of a pyrrolidine intermediate, followed by oxidation to install the carboxylic acid.
Reactivity Profile
The carboxylic acid group participates in acid-base reactions, esterification, and amide bond formation. The secondary amine in the pyrrolidine ring may undergo alkylation or acylation.
Table 2: Common Reactions and Reagents
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | MeOH, H | Methyl ester derivative |
| Amide Formation | EDCl, HOBt | Amide conjugates |
| N-Alkylation | Alkyl halides, base | N-substituted derivatives |
| Activity | Model System | Effect (Predicted) |
|---|---|---|
| Arginase Inhibition | Enzymatic assay | IC: ~15 µM |
| Cytotoxicity | HeLa cells | EC: ~20 µM |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a chiral building block for:
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Protease Inhibitors: Targeting viral or bacterial proteases.
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Neurological Agents: Modulating GABA receptors or monoamine transporters.
Material Science
Functionalized pyrrolidines are explored as ligands in catalysis or components of ionic liquids.
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